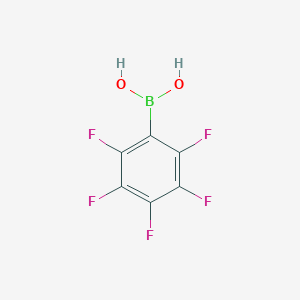
2,3,4,5,6-Pentafluorobenzeneboronic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,3,4,5,6-Pentafluorobenzeneboronic acid derivatives and related compounds has been explored through various methods. A common approach involves the functionalization of pentafluorobenzene or its derivatives, utilizing boronic acid chemistry for the introduction of the boron-containing group. For example, the preparation of 2,3,4,5,6-Pentafluorobenzoic Acid from pentachlorobenzonitrile through fluorine exchange and subsequent hydrolysis demonstrates a related methodology in the fluorination and functionalization of aromatic compounds (Hui, 2007).
Molecular Structure Analysis
Investigations into the molecular structure and vibrational analysis of 2,3,4,5,6-pentafluorobenzoic acid, a close relative of the boronic acid derivative, have provided insights into the effects of fluorination on the aromatic system. DFT and HF methods have been applied to study the equilibrium geometry, vibrational wavenumbers, and potential for intermolecular hydrogen bonding, offering a glimpse into the structural characteristics that might also pertain to the boronic acid derivative (Subhapriya et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of pentafluorophenyl compounds, including boronic acid derivatives, encompasses a range of reactions. These compounds participate in nucleophilic aromatic substitutions, offering pathways to introduce various functional groups. The synthesis and reactivity of low-coordinate iron(II) fluoride complexes with fluorocarbons, including pentafluorobenzene, highlight the potential of fluorinated aromatics in catalytic reactions, such as hydrodefluorination, which could be relevant for derivatives of 2,3,4,5,6-pentafluorobenzeneboronic acid (Vela et al., 2005).
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry : 2,3,4,5,6-Pentafluorobenzeneboronic acid derivatives are utilized in polymer chemistry for postpolymerization modifications, demonstrating its versatility as a precursor for various modifications with click-like efficiencies (Noy et al., 2019).
Chemical Reactions and Synthesis : Research shows the compound's reactivity under different conditions, providing valuable insights into the synthesis of various fluorinated compounds and their derivatives. This includes reactions with nitric acid and the formation of biphenyl and related compounds (Birchall et al., 1973).
Synthesis of Natural Products : 2,3,4,5,6-Pentafluorobenzeneboronic acid derivatives have been used to facilitate difficult macrocyclizations in the synthesis of natural products like longithorone C (Zakarian et al., 2008).
Molecular Structure Analysis : Studies have investigated the molecular structure and vibrational analysis of related compounds, offering insights into the intermolecular hydrogen bonding in derivatives of 2,3,4,5,6-Pentafluorobenzeneboronic acid (Subhapriya et al., 2015).
Analytical Applications : Derivatives of 2,3,4,5,6-Pentafluorobenzeneboronic acid have been used in developing derivatizing agents for identifying polar ozonation drinking water disinfection by-products. These agents help in the extraction and analysis of such by-products (Vincenti et al., 2005).
Fluorinated Polymers : It's an intermediate in the synthesis of novel fluorinated poly(ether nitrile)s, which are used in various applications due to their excellent solubility, thermal stability, and film-forming properties (Kimura et al., 2001).
Solvation Structure in Supercritical Fluids : Studies involving 2,3,4,5,6-Pentafluorotoluene, a closely related compound, provide insights into solvation structures in supercritical carbon dioxide, which is significant for understanding fluid dynamics in these conditions (Kanakubo et al., 2002).
Electrochemical Reduction : 2,3,4,5,6-Pentafluorobenzoic acid, a related compound, has been studied for its electrochemical reduction properties, providing insights into product-selective reductions, important for synthetic applications (Sato et al., 1992).
Safety And Hazards
2,3,4,5,6-Pentafluorobenzeneboronic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . In case of contact with eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BF5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASOMTXTRMYSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BF5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379743 | |
| Record name | (Pentafluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenylboronic acid | |
CAS RN |
1582-24-7 | |
| Record name | (Pentafluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-Pentafluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



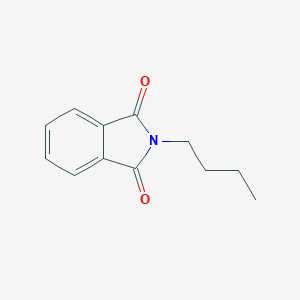


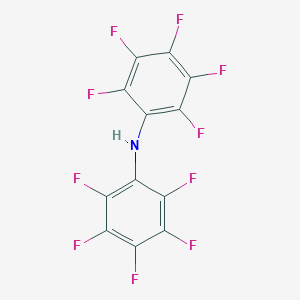
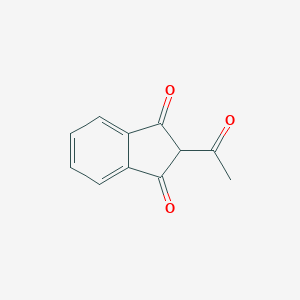
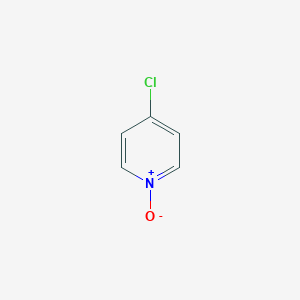

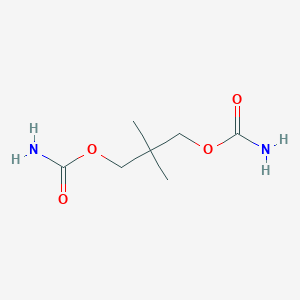


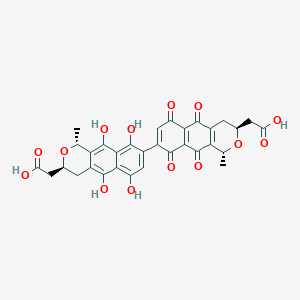
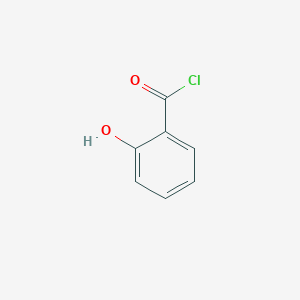
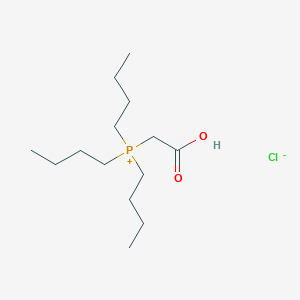
![1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-](/img/structure/B73875.png)